Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride

CAS No.: 101221-48-1

Cat. No.: VC18421570

Molecular Formula: C26H46Cl2N2O2

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101221-48-1 |

|---|---|

| Molecular Formula | C26H46Cl2N2O2 |

| Molecular Weight | 489.6 g/mol |

| IUPAC Name | 2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol;dihydrochloride |

| Standard InChI | InChI=1S/C26H44N2O2.2ClH/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30;;/h19-22,29-30H,3-18H2,1-2H3;2*1H |

| Standard InChI Key | ADNOXTGIKQXGLJ-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO.Cl.Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

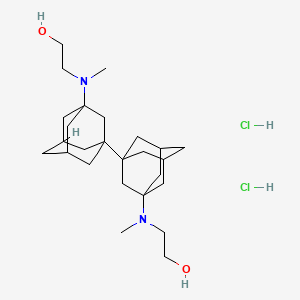

The compound features two biadamantane moieties linked at their 3,3'-positions by methylimino groups, each appended with ethanol units. The adamantane framework, a diamondoid hydrocarbon, confers exceptional rigidity and thermal stability, while the methylimino bridges introduce nucleophilic reactivity. The dihydrochloride salt enhances aqueous solubility, a critical factor for biological applications.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 36520-95-3 |

| Molecular Formula | |

| Molecular Weight | 489.6 g/mol |

| Salt Form | Dihydrochloride |

Synthesis and Reaction Pathways

Synthesis proceeds through a multi-step sequence starting with biadamantane derivatives. Key steps include:

-

Functionalization of Biadamantane: Bromination or oxidation at the 3,3'-positions to introduce reactive sites.

-

Methylimino Bridging: Reaction with methylamine derivatives under nucleophilic substitution conditions to form bis(methylimino) linkages.

-

Ethanol Attachment: Ethoxylation via alkoxylation reactions, followed by hydrochlorination to yield the final dihydrochloride salt.

The process demands precise control of temperature, pH, and stoichiometry to avoid side reactions such as over-alkylation or hydrolysis. For instance, reaction temperatures exceeding 85°C risk decomposition of the adamantane framework.

Biological Activities and Toxicology

Acute Toxicity Profile

In rodent models, intraperitoneal administration of the compound demonstrated dose-dependent toxicity, with an LD of 35 mg/kg. Observed effects included:

-

Behavioral Rigidity: Limbs displayed reduced flexibility, akin to catalepsy.

-

Antipsychotic-like Effects: Suppression of amphetamine-induced hyperactivity, suggesting dopamine receptor modulation.

Mechanistic Insights

The compound’s dual adamantane units may facilitate membrane penetration, while the methylimino groups could interact with neurotransmitter receptors. Adamantane derivatives are known to inhibit NMDA receptors and dopamine reuptake, mechanisms shared by drugs like amantadine . Structural parallels to amantadine (CAS No. 665-66-7) hint at potential antiviral or antiparkinsonian applications, though specific targets remain unconfirmed .

Materials Science Applications

Supramolecular Architectures

The adamantane moiety’s affinity for cyclodextrins enables host-guest complexation, useful in drug delivery systems. Functionalization with polyethylene glycol (PEG) chains could yield stable nanoparticles for targeted therapies.

Polymer Stabilization

Incorporating the compound into polymers may improve thermal stability. For example, blending with polylactic acid (PLA) could enhance its degradation resistance, benefiting biomedical implants.

Comparative Analysis with Related Adamantane Derivatives

Table 2: Comparison with Amantadine Hydrochloride

The compound’s larger molecular framework and dual adamantane units may confer superior receptor avidity but at the cost of synthetic complexity and reduced bioavailability compared to amantadine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume